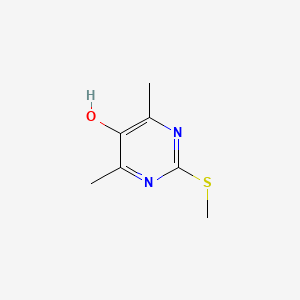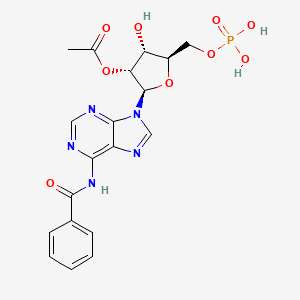
2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound known for its significant role in various biochemical processes This compound is characterized by its unique structure, which includes a benzamido group, a purine base, and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, typically involving the use of strong acids or bases.
Acetylation: The final step involves the acetylation of the hydroxyl group, using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amide groups, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the purine base and benzamido group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphonooxy group, where nucleophiles like amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives of the purine base and benzamido group
Reduction: Reduced forms of the purine base and benzamido group
Substitution: Substituted derivatives with various nucleophiles
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential role in cellular processes. The compound’s ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and biochemical reagents. Its stability and reactivity make it suitable for large-scale production and application.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with nucleic acids. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal cellular processes, leading to potential therapeutic effects, such as the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base and tetrahydrofuran ring but lacks the benzamido and phosphonooxy groups.
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: Similar structure but with an amino group instead of a benzamido group.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its combination of functional groups. The presence of the benzamido group enhances its ability to interact with biological targets, while the phosphonooxy group increases its solubility and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
61561-82-8 |
|---|---|
Formule moléculaire |
C19H20N5O9P |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H20N5O9P/c1-10(25)32-15-14(26)12(7-31-34(28,29)30)33-19(15)24-9-22-13-16(20-8-21-17(13)24)23-18(27)11-5-3-2-4-6-11/h2-6,8-9,12,14-15,19,26H,7H2,1H3,(H2,28,29,30)(H,20,21,23,27)/t12-,14-,15-,19-/m1/s1 |
Clé InChI |
JUVHZHSPNLQBJY-QEPJRFBGSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
SMILES canonique |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


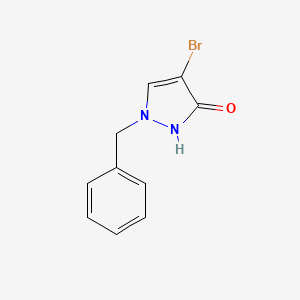
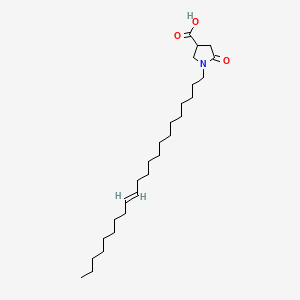
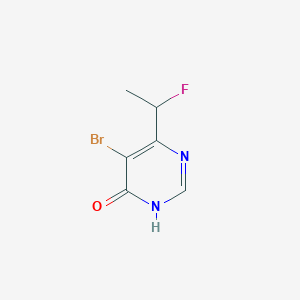
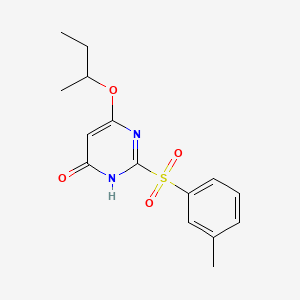
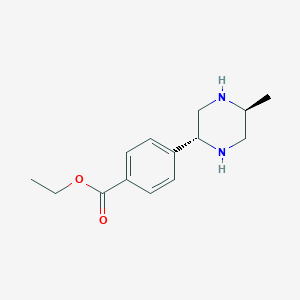

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
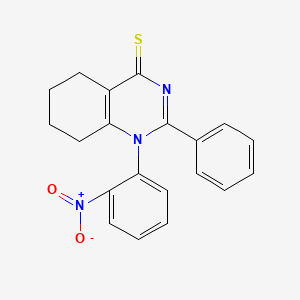
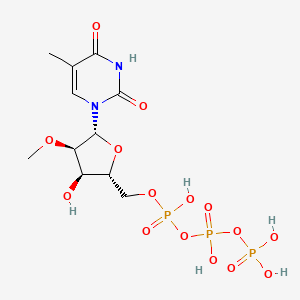
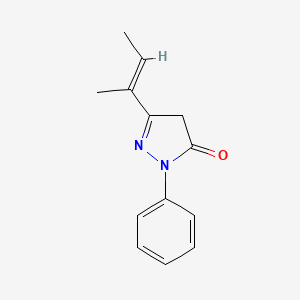

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
